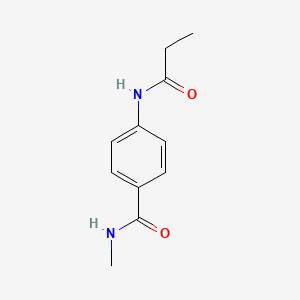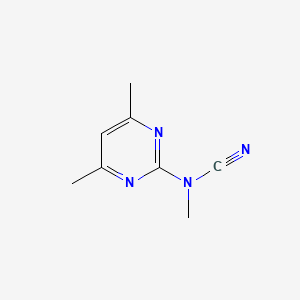
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon with a unique molecular structure. This compound is also known as ADX-47273 and has been found to have potential therapeutic effects on various diseases, including neurological disorders.
作用机制
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By modulating the activity of this receptor, this compound can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound can also reduce the symptoms of anxiety and depression in these animal models. Additionally, this compound has been found to have neuroprotective effects, which can prevent the degeneration of neurons in the brain.
实验室实验的优点和局限性
One of the advantages of using N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for mGluR5 receptors. This compound does not interact with other receptors in the brain, which can minimize the risk of unwanted side effects. However, the limitations of using this compound in lab experiments include its low solubility in water and its high cost.
未来方向
There are several future directions for the research on N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide. One of the potential applications of this compound is in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound can reduce the withdrawal symptoms associated with drug addiction.
Another potential application of this compound is in the treatment of pain. Studies have shown that this compound can reduce the hypersensitivity to pain in animal models of neuropathic pain. Additionally, this compound can reduce the inflammation associated with pain.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic effects on various neurological disorders. This compound acts as a positive allosteric modulator of mGluR5 receptors and can improve cognitive function, memory, and reduce the symptoms of anxiety and depression. Future research on this compound may lead to the development of novel treatments for drug addiction and pain.
合成方法
The synthesis of N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide involves the reaction between 2,4-dimethylphenol and N-2-adamantylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can modulate the activity of certain receptors in the brain, which are involved in the regulation of cognitive function and behavior.
属性
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-12-3-4-18(13(2)5-12)23-11-19(22)21-20-16-7-14-6-15(9-16)10-17(20)8-14/h3-5,14-17,20H,6-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCEHFHTMIGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)